Beraprost sodium
CAS No.: 88475-69-8
VCID: VC0194447
Molecular Formula: C24H29NaO5
Molecular Weight: 420.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Beraprost sodium (beraprost) is a stable, orally active prostacyclin analogue with vasodilatory, antiplatelet, and cytoprotective effects . It functions by binding to prostacyclin membrane receptors, which inhibits the release of Ca2+ from intracellular storage sites, leading to smooth muscle relaxation and vasodilation . Beraprost is used to improve ulcers, pain, and cold sensations associated with primary pulmonary hypertension and chronic arterial occlusion . Studies indicate its effectiveness in treating Buerger's disease and arteriosclerosis obliterans, showing comparable efficacy to ticlopidine in a large randomized trial . Clinical trials have demonstrated that beraprost improves exercise capacity and reduces dyspnea in patients with New York Heart Association (NYHA) functional class II and III pulmonary arterial hypertension (PAH), particularly in those with primary pulmonary hypertension . Beraprost offers a considerable advantage over intravenous prostacyclin (PGI2) therapy due to its oral administration . The typical adult dosage for improving symptoms related to chronic arterial occlusion is 120 mcg daily, divided into three doses, while for primary pulmonary hypertension, it is 60 mcg daily, with potential adjustments up to 180 mcg daily . While generally well-tolerated, common adverse events associated with beraprost include headache, hot flushes, diarrhea, and nausea . Another prostacyclin analog is treprostinil, which, like beraprost, is used to treat pulmonary arterial hypertension but can be administered via continuous subcutaneous infusion, intravenous infusion, or inhalation . |
---|---|
CAS No. | 88475-69-8 |
Product Name | Beraprost sodium |
Molecular Formula | C24H29NaO5 |
Molecular Weight | 420.5 g/mol |
IUPAC Name | sodium;4-[(2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate |
Standard InChI | InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17?,19-,20-,21+,23+;/m1./s1 |
Standard InChIKey | YTCZZXIRLARSET-LCIAKFPNSA-M |
SMILES | CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |
Canonical SMILES | CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |
Appearance | White Solid |
Purity | > 95% |
Synonyms | Sodium 2,3,3a-8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)-1H-cyclopenta[b]benzofuran-5-butanoate; dl-4-[(1R,2R,3aS,8bS)-2,3,3a,8b-Tetrahydro-2-hydroxy-[(3S,4RS)-3-hydroxy-4-methyl-oct-6-yne-(E)-1-enyl]-5-cyclopenta[b]benzofuranyl]butanoic |
Reference | Lin H, Lee JL, Hou HH, Chung CP, Hsu SP, Juan SH: Molecular mechanisms of the antiproliferative effect of beraprost, a prostacyclin agonist, in murine vascular smooth muscle cells. J Cell Physiol. 2008 Feb;214(2):434-41. [PMID:17620284] Melian EB, Goa KL: Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension. Drugs. 2002;62(1):107-33. [PMID:11790158] |
PubChem Compound | 53486257 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume